1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione
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Overview
Description
(E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a benzylidene group, and a piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione typically involves the condensation of an appropriate benzaldehyde with a piperazine-2,5-dione derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the benzylidene moiety. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of (E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The benzylidene group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzylidene alcohols or amines. Substitution reactions can introduce various functional groups onto the benzylidene ring, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione include other piperazine derivatives with different substituents on the benzylidene or piperazine rings. Examples include:
- 1-Acetyl-3-(4-methoxybenzylidene)piperazine-2,5-dione
- 1-Acetyl-3-(4-chlorobenzylidene)piperazine-2,5-dione
- 1-Acetyl-3-(4-nitrobenzylidene)piperazine-2,5-dione
Uniqueness
The uniqueness of (E)-1-Acetyl-3-benzylidenepiperazine-2,5-dione lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3E)-1-acetyl-3-benzylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7+ |
InChI Key |
MJCOATFQVUUHFN-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=CC=C2)/C1=O |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
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